![molecular formula C16H10Cl3N3OS B10978487 1-(3-Chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B10978487.png)
1-(3-Chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of chlorophenyl and dichlorophenyl groups attached to a thiazolyl urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea typically involves the reaction of 3-chlorophenyl isocyanate with 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl and dichlorophenyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea
- 1-(4-Chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea
- 1-(3-Chlorophenyl)-3-[4-(3,5-dichlorophenyl)-1,3-thiazol-2-yl]urea
Uniqueness
1-(3-Chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea is unique due to its specific substitution pattern on the phenyl and thiazolyl rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C16H10Cl3N3OS |
|---|---|
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C16H10Cl3N3OS/c17-10-2-1-3-11(7-10)20-15(23)22-16-21-14(8-24-16)9-4-5-12(18)13(19)6-9/h1-8H,(H2,20,21,22,23) |
Clave InChI |
JMNTWLYVFGWWEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)phenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B10978406.png)
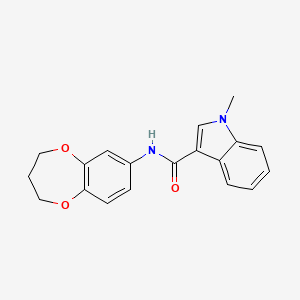
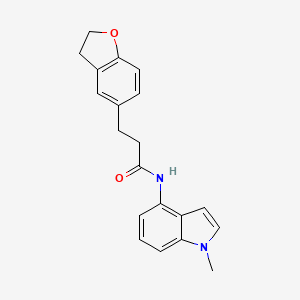
![N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B10978427.png)
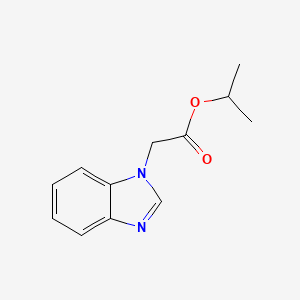
![N-(2,4-dimethylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10978442.png)
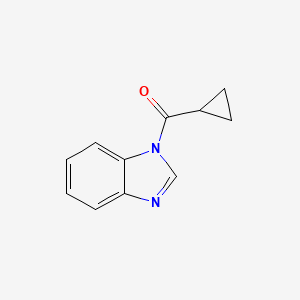
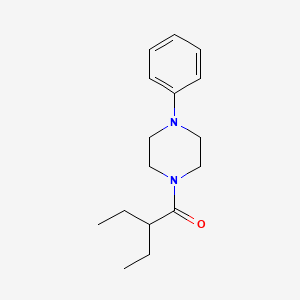
![4-chloro-N-[2-(3-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B10978454.png)


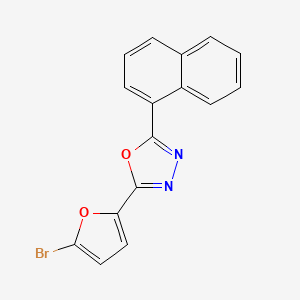
![2-[(3-Methylbutanoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10978471.png)
![3-(3-chloro-4-fluorophenyl)-7-ethyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10978476.png)